3-Amino-2-(2-chlorophenyl)propanoic acid
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Overview
Description
3-Amino-2-(2-chlorophenyl)propanoic acid is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of an amino group, a chlorophenyl group, and a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(2-chlorophenyl)propanoic acid typically involves the reaction of 2-chlorobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and hydrolysis, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(2-chlorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of hydroxyl or alkyl derivatives
Scientific Research Applications
3-Amino-2-(2-chlorophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-2-(2-chlorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(2-chlorophenyl)propanoic acid: A closely related compound with similar structural features.
3-Amino-3-(2-chlorophenyl)propionic acid: Another derivative with comparable properties
Uniqueness
3-Amino-2-(2-chlorophenyl)propanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its chlorophenyl group and amino acid backbone make it a versatile compound for various applications .
Properties
IUPAC Name |
3-amino-2-(2-chlorophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-8-4-2-1-3-6(8)7(5-11)9(12)13/h1-4,7H,5,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMWIMAJEGYOMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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